![molecular formula C16H13BrCl2O4 B2895662 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid CAS No. 1706438-40-5](/img/structure/B2895662.png)
3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid
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Overview
Description
Scientific Research Applications
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are foundational in organic chemistry, providing pathways to modify chemical structures for various applications. The study by Mataka et al. (1992) illustrates the versatility of bromobenzoic acid derivatives in undergoing nucleophilic substitutions to yield a range of functionalized products. These reactions are crucial for the synthesis of complex molecules, including pharmaceuticals, dyes, and materials science applications (Mataka, Ikezaki, Takahashi, Torii, & Tashiro, 1992).
Synthesis of Anti-cancer Compounds
The synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline by Cao Sheng-li (2004) is an example of how brominated benzoic acid derivatives serve as intermediates in the development of anti-cancer drugs. These compounds play a role in inhibiting key enzymes or pathways in cancer cells, highlighting their importance in medicinal chemistry research (Cao, 2004).
Halogen Bonding in Crystal Engineering
Halogen bonding, involving bromine atoms, is a pivotal interaction in crystal engineering and molecular design. The work by Raffo et al. (2016) on the influence of methoxy-substituents on the strength of Br … Br type II halogen bonds in bromobenzoic acid sheds light on the structural implications of these interactions. Such studies are essential for designing new materials and understanding molecular recognition (Raffo, Marcolongo, Funes, Slep, Baggio, & Cukiernik, 2016).
Proton Shuttles in Functionalization Reactions
Exploring biaryl carboxylic acids as proton shuttles, Pi et al. (2018) demonstrate how variations in benzoic acid derivatives influence the selectivity and efficiency of C-H bond functionalization in indoles. This research underscores the role of such compounds in facilitating selective organic transformations, critical for synthesizing diverse organic molecules (Pi, Lu, Liu, Lu, Xiao, Fu, & Guimond, 2018).
Supramolecular Chemistry
In supramolecular chemistry, the formation and analysis of complexes between benzoic acid derivatives and N-donor compounds, as studied by Varughese and Pedireddi (2006), illustrate the intricate molecular recognition processes. These interactions are fundamental in designing molecular sensors, catalysts, and drug delivery systems (Varughese & Pedireddi, 2006).
Mechanism of Action
properties
IUPAC Name |
3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl2O4/c1-2-22-14-6-10(16(20)21)5-12(17)15(14)23-8-9-3-4-11(18)7-13(9)19/h3-7H,2,8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRGWJSEJPKUBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid |
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